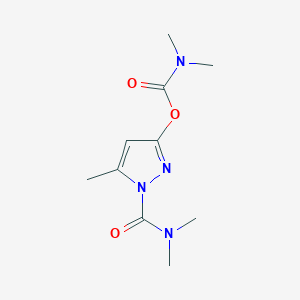
2-Acetyl-1-tosylpyrrole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Acetyl-1-Pyrroline (2-AP), a compound known for its significant contribution to the flavor of rice, has been explored over the last four decades . The synthetic pathways can be categorized into four main types based on retrosynthetic analysis: oxidation of suitable precursors, Grignard reactions involving 1-pyrroline carboxylates, cyclization of 6-amino 2,3-hexanedione, and hydrolysis of the enol ether of 2-AP .Molecular Structure Analysis
The molecular formula of 2-Acetyl-1-tosylpyrrole is C13H13NO3S . It has a molecular weight of 263.31 g/mol . The IUPAC name for this compound is 1-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]ethanone .Chemical Reactions Analysis
The synthetic pathways for 2-AP have been categorized into four main types based on retrosynthetic analysis: oxidation of suitable precursors, Grignard reactions involving 1-pyrroline carboxylates, cyclization of 6-amino 2,3-hexanedione, and hydrolysis of the enol ether of 2-AP .Physical And Chemical Properties Analysis
The molecular weight of 2-Acetyl-1-tosylpyrrole is 263.31 g/mol . It has a topological polar surface area of 64.5 Ų and a rotatable bond count of 3 .Applications De Recherche Scientifique
Aroma Component in Food Products
2-Acetyl-1-pyrroline, a compound closely related to 2-Acetyl-1-tosylpyrrole, is a significant aroma compound found in aromatic rice and various food products. It imparts a characteristic flavor to these foods and is either naturally present or generated during processing. Studies have extensively investigated the chemical and genetic factors affecting the formation of this compound in different food commodities (Routray & Rayaguru, 2018).
Biosynthesis in Rice
Research on rice calli cultures has demonstrated the role of 1-pyrroline as a limiting substrate in the biosynthesis of 2-acetyl-1-pyrroline in rice. This study also explored the origin of the acetyl donor through stable isotope-labeled substrates, providing insights into the biochemical pathways involved in its formation (Poonlaphdecha et al., 2016).
Encapsulation for Flavor Application
The instability of 2-acetyl-1-pyrroline, another analogous compound, limits its commercial use as a flavoring ingredient. Studies have focused on the microencapsulation of this compound for improved stability and potential application in the flavor industry. This process facilitates more flexible handling and storage practices, enhancing its usability in food products (Yin & Cadwallader, 2019).
Analytical Techniques for Detection
Advanced analytical techniques have been developed for detecting and quantifying 2-acetyl-1-pyrroline in foods. Novel derivatization methods followed by HPLC-MS/MS analysis have shown significant precision, repeatability, and accuracy. This advancement aids in better understanding the presence and concentration of such aroma compounds in food products (Jost, Heymann, & Glomb, 2019).
Thermochemical Properties
A study combining experimental and computational approaches investigated the thermochemistry of 2- and 3-acetylpyrroles. This research provides insights into the stability and thermodynamic properties of these compounds, which can be crucial for their application in various scientific fields (Santos, Gomes, & da Silva, 2009).
Safety And Hazards
While specific safety and hazard information for 2-Acetyl-1-tosylpyrrole was not found in the search results, it is generally recommended to avoid contact with eyes, skin, and clothing, as well as ingestion and inhalation . It should be stored in a cool, dry place with the container kept closed when not in use .
Propriétés
IUPAC Name |
1-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-10-5-7-12(8-6-10)18(16,17)14-9-3-4-13(14)11(2)15/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLYBCZMJRPTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372240 | |
| Record name | 2-Acetyl-1-tosylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-1-tosylpyrrole | |
CAS RN |
129666-99-5 | |
| Record name | 2-Acetyl-1-tosylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B166994.png)

![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)


